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molecular formula C15H13BrO3 B8560756 (2-Bromo-4,5-dimethoxyphenyl)-phenylmethanone CAS No. 59142-61-9

(2-Bromo-4,5-dimethoxyphenyl)-phenylmethanone

Cat. No. B8560756
M. Wt: 321.16 g/mol
InChI Key: QCMQYFUIIQLFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04517184

Procedure details

By reaction of benzoic acid with 1-bromo-3,4-dimethoxybenzene, in a manner analogous to that of Example 3(a), there is obtained (2-bromo-4,5-dimethoxyphenyl)-phenylmethanone, m.p. 71°-72° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([O:19][CH3:20])[CH:12]=1>>[Br:10][C:11]1[CH:12]=[C:13]([O:19][CH3:20])[C:14]([O:17][CH3:18])=[CH:15][C:16]=1[C:1]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OC)OC)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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